3-ethyl-2-methylquinazolin-4(3H)-one
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Overview
Description
3-ethyl-2-methylquinazolin-4(3H)-one: is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method to synthesize 3-ethyl-2-methylquinazolin-4(3H)-one involves the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Condensation Reaction: Another method includes the condensation of 2-aminobenzamide with ethyl acetoacetate followed by cyclization.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-ethyl-2-methylquinazolin-4(3H)-one can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atom in the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of N-alkylated quinazolinone derivatives.
Scientific Research Applications
Chemistry:
Catalysis: 3-ethyl-2-methylquinazolin-4(3H)-one can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Activity: Research indicates its potential in inhibiting the growth of certain cancer cell lines.
Industry:
Pharmaceuticals: It is studied for its potential use in drug development due to its diverse biological activities.
Agriculture: It can be used in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism by which 3-ethyl-2-methylquinazolin-4(3H)-one exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication. The anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
- 2-methylquinazolin-4(3H)-one
- 3-ethylquinazolin-4(3H)-one
- 2,3-dimethylquinazolin-4(3H)-one
Comparison:
- 3-ethyl-2-methylquinazolin-4(3H)-one is unique due to the presence of both ethyl and methyl groups, which can influence its biological activity and chemical reactivity compared to its analogs.
- 2-methylquinazolin-4(3H)-one lacks the ethyl group, which may result in different pharmacokinetic properties.
- 3-ethylquinazolin-4(3H)-one lacks the methyl group, potentially altering its interaction with molecular targets.
- 2,3-dimethylquinazolin-4(3H)-one has two methyl groups, which can affect its solubility and metabolic stability.
Properties
IUPAC Name |
3-ethyl-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-13-8(2)12-10-7-5-4-6-9(10)11(13)14/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQKDYHNDQNEBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336109 |
Source
|
Record name | 4-Quinazolone, 3-ethyl-2-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50677-59-3 |
Source
|
Record name | 4-Quinazolone, 3-ethyl-2-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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